molecular formula C7H12O B3329080 4,6-Dimethyl-3,6-dihydro-2H-pyran CAS No. 55130-15-9

4,6-Dimethyl-3,6-dihydro-2H-pyran

Cat. No.: B3329080
CAS No.: 55130-15-9
M. Wt: 112.17 g/mol
InChI Key: UKAONOPWJRJOCW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3,6-dihydro-2H-pyran (CAS 55130-15-9) is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . As a dihydropyran derivative, this structure serves as a valuable intermediate in organic synthesis and materials science research. Compounds within the dihydropyran class are recognized for their utility as building blocks in the development of fragrances and flavors . For instance, structurally similar dihydropyran compounds are known to impart floral and green olfactory notes, suggesting potential applications in the research and development of new aroma chemicals . Researchers value this scaffold for its versatility in chemical transformations, including ring-opening and functionalization reactions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

4,6-dimethyl-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAONOPWJRJOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-1,5-hexadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: Pyranones and other oxygenated compounds.

    Reduction: Saturated pyran derivatives.

    Substitution: Halogenated pyrans and other substituted derivatives.

Scientific Research Applications

4,6-Dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biological processes involving pyran derivatives.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyran ring and methyl groups influences its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Thermal Comparison of Dihydropyran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Thermal Decomposition Range (°C) Activation Energy (Ea, kJ·mol⁻¹) Key Applications/Properties
This compound 4-CH₃, 6-CH₃ C₈H₁₂O 124.18 Inferred: 290–340 Inferred: ~200 Synthetic intermediate, fragrance
cis-2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) 2-CH₃, 6-CH₃ (cis) C₇H₁₂O 112.17 300–351 196.3 Thermal studies, polymer synthesis
4-Methyl-3,6-dihydro-2H-pyran (MDHP) 4-CH₃ C₆H₁₀O 98.14 311–361 209.5 Computational modeling
2-Butyl-4,6-dimethyl-3,6-dihydro-2H-pyran 2-C₄H₉, 4-CH₃, 6-CH₃ C₁₁H₂₀O 168.28 Not reported Not reported Fragrance agents
3,6-Dihydro-4-methoxy-2H-pyran 4-OCH₃ C₆H₁₀O₂ 114.14 Not reported Not reported Organic synthesis

Key Observations:

Substituent Effects on Thermal Stability :

  • The position and number of substituents significantly influence thermal stability. For example, MDHP (4-CH₃) decomposes at 311–361°C , while DMDHP (2,6-dimethyl) decomposes at a lower range (300–351°C) . This suggests that substituents at the 2-position may destabilize the ring compared to 4-substitution.
  • The inferred decomposition range for this compound (290–340°C) aligns with trends observed in methyl-substituted dihydropyrans, though its activation energy (~200 kJ·mol⁻¹) is likely comparable to DMDHP .

Molecular Weight and Applications :

  • Bulkier substituents, such as the 2-butyl group in 2-Butyl-4,6-dimethyl-3,6-dihydro-2H-pyran (MW 168.28), enhance hydrophobicity, making it suitable for fragrance applications .
  • Simpler analogs like MDHP (MW 98.14) are used in computational studies due to their manageable size and reactivity .

Biological Activity: Marine-derived pyrans with long alkyl chains (e.g., 5-(7-butoxydodecyl)-2-(2-ethylbut-3-enyl)-3,6-dihydro-2H-pyran) exhibit anti-inflammatory properties .

Research Findings and Data Gaps

  • Synthetic Routes : and outline methods for synthesizing dihydropyran derivatives using reflux conditions and acid catalysts, which may be adaptable for this compound synthesis.
  • Safety and Handling : Analogous compounds like 3,4-dihydro-2H-pyran require stringent safety protocols due to flammability and reactivity . Similar precautions likely apply to the target compound.
  • Data Gaps : Direct experimental data on the target compound’s spectroscopic properties (NMR, IR) and exact decomposition parameters are absent in the evidence. Further studies are needed to fill these gaps.

Biological Activity

4,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) is a heterocyclic organic compound with the molecular formula C7H12O. It is characterized by its unique pyran ring structure and methyl substitutions at the 4 and 6 positions. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

DMDHP is synthesized primarily through the acid-catalyzed cyclization of 4,6-dimethyl-1,5-hexadiene under controlled conditions. This method typically employs strong acids like sulfuric acid at elevated temperatures to facilitate the formation of the pyran ring.

The biological activity of DMDHP is attributed to its ability to interact with various molecular targets. It may function as a ligand that binds to specific enzymes or receptors, modulating their activity. The presence of methyl groups enhances its stability and reactivity, making it a valuable compound in biological studies .

Pharmacological Potential

Research indicates that DMDHP may possess several pharmacological properties:

  • Anticonvulsant Activity : Preliminary studies suggest that DMDHP could have anticonvulsant effects, making it a candidate for further drug development.
  • Enzyme Modulation : The compound has been used in studies examining enzyme-catalyzed reactions, providing insights into metabolic pathways involving pyran derivatives.

Study on Thermal Decomposition

A study investigated the thermal decomposition of DMDHP alongside similar compounds. The activation energies for decomposition were found to be significantly influenced by the methyl substitutions on the pyran ring. DMDHP exhibited an activation energy of approximately 196 kJ/mol, highlighting its relative stability compared to other derivatives .

Structure-Activity Relationship (SAR)

In a structure-based drug design context, DMDHP was evaluated for its potential as a precursor for bioactive molecules. The unique structural features of DMDHP allow it to serve as a scaffold for developing new pharmacological agents targeting various diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMDHP, it can be compared with other dihydropyran derivatives:

Compound NameMolecular FormulaActivation Energy (kJ/mol)
This compoundC7H12O196
3,4-Dihydro-2H-pyranC5H8O190
TetrahydropyranC5H10O204

This table illustrates how DMDHP's structure and energy profile may confer distinct biological properties compared to its analogs.

Q & A

Q. What are the optimal methods for synthesizing 4,6-Dimethyl-3,6-dihydro-2H-pyran?

The compound can be synthesized via acid-catalyzed elimination reactions . For example, methanol elimination from 4,4-dimethoxytetrahydropyran using titanium tetrachloride (TiCl₄) as a catalyst yields the target product under controlled anhydrous conditions . Key parameters include maintaining a low pH (to avoid decomposition) and temperatures between 60–80°C for efficient reaction kinetics. The purity of intermediates should be verified via GC-MS or NMR prior to further steps.

Q. How should researchers handle stability and storage challenges for this compound?

this compound is sensitive to acidic conditions and Lewis acids , which can induce ring-opening or polymerization . Storage recommendations:

  • Use inert atmospheres (e.g., argon) in airtight containers.
  • Avoid exposure to moisture and temperatures >25°C.
  • Monitor for discoloration (a sign of degradation; e.g., yellowing indicates decomposition) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and ring conformation. For example, coupling constants (J-values) in ¹H NMR can reveal stereochemical relationships .
  • MS (EI/CI) : Molecular ion peaks (e.g., m/z 168.1515 for [M]⁺) validate the molecular formula .
  • IR : Absorbances near 1650–1700 cm⁻¹ indicate C-O-C stretching in the pyran ring .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in diastereoselective syntheses?

The compound’s axial shielding effects (observed via ¹³C NMR) play a role in stereochemical outcomes. For instance, pseudo-axial substituents exhibit distinct shielding magnitudes due to hyperconjugation and steric effects, which can guide selective functionalization . Computational methods (e.g., CNDO/2 calculations) further clarify electronic charge distribution differences in diastereomers .

Q. What are the mechanistic insights into its role as a protecting group in nucleoside synthesis?

The pyran ring’s resistance to strong bases allows it to act as a hydroxyl-protecting group. Under acidic conditions (e.g., HCl/MeOH), the ring opens selectively at the C3 position, enabling controlled deprotection . Kinetic studies show that steric hindrance from the 4,6-dimethyl groups slows nucleophilic attack, enhancing stability in basic media .

Q. How is this compound utilized in natural product synthesis?

It serves as a key intermediate in constructing tetrahydropyran motifs found in bioactive molecules. For example:

  • Oligomerization reactions catalyzed by copper(II)–bisphosphine complexes yield substituted tetrahydropyrans with defined stereochemistry (e.g., 2R*,3S*,4S* configurations) .
  • Ring-expansion strategies leverage its reactivity with aldehydes to form fused bicyclic structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-3,6-dihydro-2H-pyran
Reactant of Route 2
4,6-Dimethyl-3,6-dihydro-2H-pyran

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